二氢酮洛芬(非对映异构体的混合物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

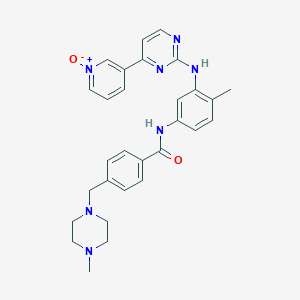

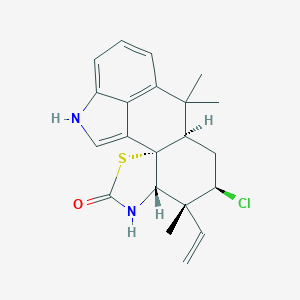

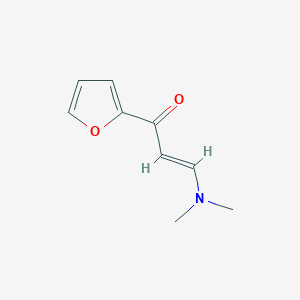

Dihydro ketoprofen (DKP) is a mixture of two diastereomeric forms of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. This mixture has been studied for its potential as an analgesic and anti-inflammatory agent. DKP is synthesized from the reaction of ketoprofen with hydrochloric acid and is available in both racemic and optically pure forms. DKP has a wide range of applications in scientific research, including its use as a model compound for studying the effects of chirality on drug properties.

科学研究应用

药理和临床特性

酮洛芬是非甾体抗炎药(NSAID)丙酸衍生物组的成员,具有有效且安全的抗炎特性。酮洛芬最初合成于 1967 年,并于 1973 年作为抗炎药使用,其治疗经验已超过 300 万患者年。它的药代动力学特征,如半衰期短、代谢简单和治疗窗口宽,有助于其快速起效、剂量灵活和可靠的耐受性。该特性使酮洛芬成为抗炎应用科学探索中的宝贵资产,不会因多剂量而积累,确保其具有灵活且患者友好的治疗用途的潜力 (Kantor,1986)。

止痛管理中的临床疗效

在临床环境中,酮洛芬在治疗骨关节炎、类风湿关节炎和痛风等慢性疼痛方面显示出显着的疗效。它还可有效治疗滑囊炎、肌腱炎、背痛和术后疼痛等急性疼痛,尤其是在骨科领域。它在不阻碍骨骼愈合过程的情况下预防髋部或骨盆重大手术后的异位钙化的能力突出了其临床实用性。此外,酮洛芬通过弹性泵与阿片类药物或其他 NSAID 联合应用,显示了其在疼痛管理策略中的多功能性和安全性 (Sarzi-Puttini 等人,2011)。

新的治疗应用

最近的研究试图扩大酮洛芬的使用范围,探索其超越传统疼痛和炎症的潜力。研究表明它在治疗非酒精性脂肪性肝病、人类淋巴水肿和癫痫方面很有用。此外,它的抗过敏潜力以及抗抑郁和抗焦虑作用,为酮洛芬在治疗多种疾病中应用开辟了新的途径。探索酮洛芬在肿瘤学和移植学中的应用进一步突出了其对治疗实践的广泛影响 (Kuczynska 和 Nieradko-Iwanicka,2022)。

生态药学监视和环境考虑

酮洛芬的广泛使用需要考虑其环境影响。酮洛芬的靶向生态药学监视 (EPV) 概念旨在降低其浓度并减轻环境中的风险。这种方法强调需要在自然环境中监测酮洛芬,通过源头控制减少残留,并限制其兽医应用。实施针对酮洛芬的 EPV 解决了其广泛使用带来的生态后果,确保了治疗效果和环境安全之间的平衡 (Wang 等人,2018)。

作用机制

Target of Action

Dihydro Ketoprofen, like its parent compound Ketoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation, pain, and fever .

Mode of Action

Dihydro Ketoprofen exerts its therapeutic effects by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by Dihydro Ketoprofen is the arachidonic acid pathway . By inhibiting the COX enzymes, Dihydro Ketoprofen prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation, pain, and fever .

Pharmacokinetics

Dihydro Ketoprofen, like Ketoprofen, is rapidly absorbed and undergoes extensive metabolism in the liver . The metabolism involves glucuronidation by UGT enzymes, hydroxylation of the benzoyl ring by the CYP3A4 and CYP2C9 enzymes, and reduction of its ketone moiety by carbonyl reducing enzymes . The metabolites are primarily excreted in the urine .

Result of Action

The primary result of Dihydro Ketoprofen’s action is the alleviation of inflammation, pain, and fever . By inhibiting the synthesis of prostaglandins, Dihydro Ketoprofen reduces the physiological responses that these compounds mediate. This includes the reduction of inflammation in conditions such as rheumatoid arthritis and osteoarthritis, as well as the alleviation of mild to moderate pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dihydro Ketoprofen. For instance, the presence of this drug in the environment, including the soil, can potentially have a negative effect . Moreover, genetic polymorphisms in genes encoding metabolizing enzymes or transporters can influence the pharmacokinetics and safety of Dihydro Ketoprofen . Therefore, it is recommended to closely monitor Dihydro Ketoprofen in the natural environment, encourage urine source separation and treatment, and limit the application of veterinary Dihydro Ketoprofen .

安全和危害

属性

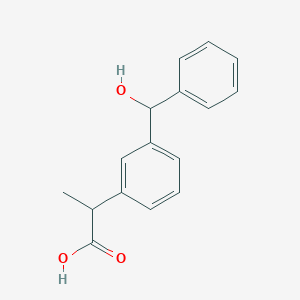

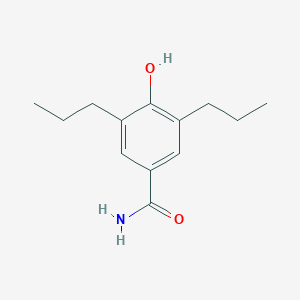

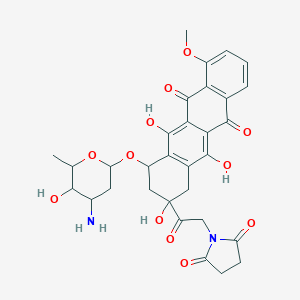

IUPAC Name |

2-[3-[hydroxy(phenyl)methyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,15,17H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVIDAVUDXDUPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473612 |

Source

|

| Record name | Dihydroketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59960-32-6 |

Source

|

| Record name | Dihydroketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B24965.png)

![6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B24980.png)